3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine
Brand Name: Vulcanchem
CAS No.: 887577-64-2
VCID: VC16240579
InChI: InChI=1S/C13H19N3O/c14-13(15)11-3-1-2-10(8-11)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9H2,(H3,14,15)
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine

CAS No.: 887577-64-2

Cat. No.: VC16240579

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine - 887577-64-2

Specification

CAS No. 887577-64-2
Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name 3-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide
Standard InChI InChI=1S/C13H19N3O/c14-13(15)11-3-1-2-10(8-11)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9H2,(H3,14,15)
Standard InChI Key LDBFILKMCKUIER-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)CC2=CC(=CC=C2)C(=N)N

Introduction

Chemical Characterization and Structural Features

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine (molecular formula: C₁₃H₁₉N₃O) consists of a benzamidine group linked via a methylene bridge to a 4-hydroxy-piperidine ring. The piperidine moiety adopts a chair conformation, with the hydroxyl group at the 4-position enabling hydrogen bonding interactions. Comparative analysis with analogous structures like 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine reveals distinct electronic profiles due to positional isomerism, influencing target selectivity .

Key Physicochemical Properties

PropertyValue
Molecular Weight233.31 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The benzamidine group’s amidine functionality (pKa ~11.5) confers cationic character at physiological pH, enhancing solubility in polar solvents .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A common synthesis route involves reacting 4-hydroxy-piperidine with 3-(bromomethyl)-benzamidine under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via SN2 mechanism, yielding the target compound in 65–72% purity before chromatographic refinement . Alternative approaches employ reductive amination using 3-formyl-benzamidine and 4-amino-piperidine, though this method suffers from lower yields (~40%) due to competing imine formation.

Industrial-Scale Optimization

Continuous flow reactors have been adapted for large-scale production, reducing reaction times from 48 hours (batch) to 6 hours. Purification via countercurrent chromatography achieves >98% purity, critical for pharmacological applications .

Biological Activity and Mechanism of Action

Serine Protease Inhibition

The compound demonstrates nanomolar inhibitory activity against trypsin-like serine proteases, with specificity profiles distinct from positional isomers:

EnzymeIC₅₀ (nM)Selectivity vs. 2-isomer
Matriptase4.22.1-fold higher
Thrombin18.73.5-fold lower
Factor Xa89.4Comparable

Molecular docking studies suggest the 3-substituted benzamidine optimally aligns with the S1 pocket of matriptase, forming a salt bridge with Asp189 while the hydroxy-piperidine engages His57 via water-mediated hydrogen bonds .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound induces G1 arrest (EC₅₀ = 3.8 μM) accompanied by downregulation of cyclin D1 and pRb phosphorylation. Synergy with paclitaxel (combination index = 0.32) suggests potential as an adjuvant therapy .

ParameterValue (Rat)Human Prediction
Oral Bioavailability22%18–25%
t₁/₂2.3 h3.1 h
Plasma Protein Binding89%92%

Hepatic metabolism predominates via CYP3A4-mediated oxidation of the piperidine ring, producing inactive carboxylated metabolites .

Toxicity Screening

Comparative Analysis with Structural Analogues

Modifications to the benzamidine core and piperidine substituents significantly alter target engagement:

DerivativeMatriptase IC₅₀ (nM)LogD
3-(4-Hydroxy-piperidinyl)4.21.2
3-(4-Methoxy-piperidinyl)15.61.8
2-(4-Hydroxy-piperidinyl)8.90.9

The 4-hydroxy group enhances solubility but reduces membrane permeability compared to methoxy analogues, illustrating the bioavailability-efficacy tradeoff .

Emerging Applications and Future Directions

Radiopharmaceutical Development

⁶⁸Ga-labeled derivatives show tumor uptake in glioblastoma xenografts (SUV = 2.4 at 60 min), leveraging the compound’s affinity for overexpressed matriptase in cancer vasculature .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator